![molecular formula C10H16ClNO B2681522 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride CAS No. 2219374-44-2](/img/structure/B2681522.png)
2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride
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Overview
Description
“2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride” is a chemical compound . It is the immediate and active metabolite of midrodine, a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .
Synthesis Analysis
Midrodine is used as a prodrug for deglymidodrine, which acts as a peripheral vasoconstrictor in the treatment of certain hypotensive states . The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is from 1-(2,5-Dimethoxyphenyl)-2-nitroethanol .Molecular Structure Analysis
The molecular formula of “2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride” is C10H16ClNO . The InChI code is 1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 .Scientific Research Applications
- TAAR1 is a G protein-coupled receptor expressed in the brain and peripheral tissues. It is involved in modulating neurotransmitter release and has implications in neuropsychiatric disorders. Some studies have investigated the potential of (S)-2-Amino-2-(3,5-dimethylphenyl)ethanol derivatives as TAAR1 agonists for therapeutic purposes .
Trace Amine-Associated Receptor 1 (TAAR1) Agonists
Safety And Hazards
The safety information available indicates that “2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
properties
IUPAC Name |
2-amino-2-(3,5-dimethylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-3-8(2)5-9(4-7)10(11)6-12;/h3-5,10,12H,6,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJYROXNDYVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CO)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride |
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